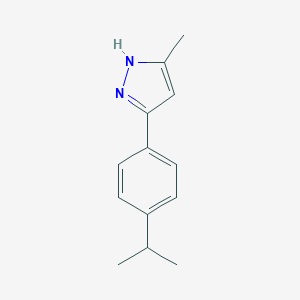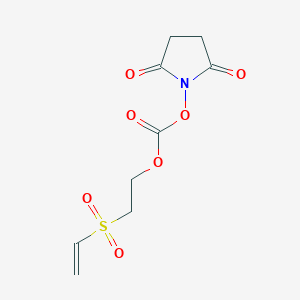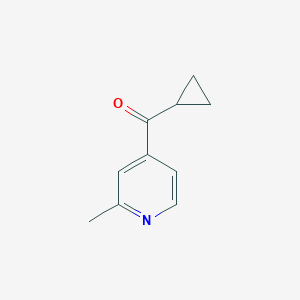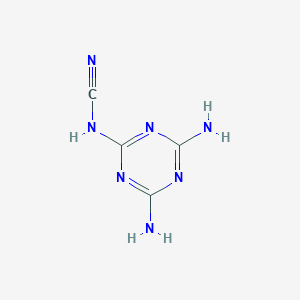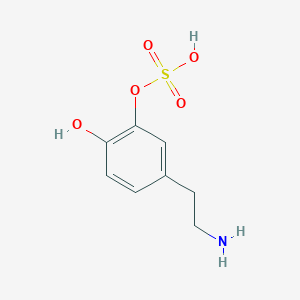
Dopamin-3-O-sulfat
Übersicht
Beschreibung
Dopamine 3-O-Sulfate (CAS 51317-41-0) is a metabolite derived from the endogenous catecholamine dopamine. Unlike dopamine, which primarily undergoes sulfonation at the 3- and 4-positions, dopamine 3-O-sulfate predominates in human plasma, with concentrations approximately tenfold higher than those of dopamine 4-O-sulfate . This compound plays a crucial role in dopamine metabolism and has garnered interest due to its potential biological effects.
Wissenschaftliche Forschungsanwendungen
Dopamin-3-O-Sulfat dient als wertvoller Biomarker in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist noch Gegenstand laufender Forschung. Es beeinflusst wahrscheinlich die Dopamin-Rezeptor-Signalwege und zellulären Reaktionen.
Wirkmechanismus
Target of Action
Dopamine 3-O-sulfate is a sulfonated form of dopamine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement . It exerts its effects by acting on dopamine receptors .
Mode of Action
Dopamine, from which it is derived, produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .
Biochemical Pathways
Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ROS) and dopamine oxidation can lead to endogenous neurotoxins . Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . The degradation of dopamine leads to the formation of dopamine 3-O-sulfate .
Pharmacokinetics
About 80% of dopamine is excreted in the urine within 24 hours, primarily as homovanillic acid (HVA) and its sulfate and glucuronide conjugates, and as 3,4-dihydroxyphenylacetic acid (DOPAC) . A very small portion is excreted unchanged . Dopamine 3-O-sulfate is a major circulating plasma metabolite and urinary metabolite of dopamine .
Result of Action
The sulfate conjugation of dopamine in the brain has been found to enhance free dopamine-mediated behavioral aggregation . This suggests that dopamine 3-O-sulfate may play a role in modulating behavior.
Action Environment
The action of dopamine 3-O-sulfate may be influenced by various environmental factors. For instance, the processes of 3-phosphoadenosine 5-phosphosulfate (PAPS) biosynthesis acted efficiently on the induction of locust behavioral transition . Inhibition of PAPS synthesis solicited a behavioral shift from gregarious to solitarious states, while external PAPS dosage promoted aggregation in solitarious locusts .
Biochemische Analyse
Biochemical Properties
Dopamine 3-O-sulfate is involved in many functions of the human central nervous system, including motor control, reward, or reinforcement . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Dopamine 3-O-sulfate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Abnormal levels of dopamine can cause a variety of medical and behavioral problems .
Molecular Mechanism
The molecular mechanism of dopamine 3-O-sulfate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of dopamine 3-O-sulfate change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of dopamine 3-O-sulfate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dopamine 3-O-sulfate is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Dopamine 3-O-sulfate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes:: Dopamine 3-O-Sulfate is formed from dopamine through sulfonation. The sulfotransferase (SULT) isoform SULT1A3 catalyzes this reaction . The exact synthetic route involves the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to dopamine, resulting in the formation of dopamine 3-O-sulfate.
Reaction Conditions:: The sulfonation reaction occurs under physiological conditions, typically at pH values ranging from 3 to 10. Dopamine 3-O-sulfate is stable within this pH range .
Industrial Production:: While there isn’t a specific industrial production method for dopamine 3-O-sulfate, researchers primarily obtain it through chemical synthesis or enzymatic reactions in the laboratory.
Analyse Chemischer Reaktionen
Dopamin-3-O-Sulfat ist an verschiedenen chemischen Reaktionen beteiligt:
Sulfonierung: Die Addition einer Sulfatgruppe an die 3-Position von Dopamin.
Häufige Reagenzien: SULT1A3 Enzym, 3'-Phosphoadenosin-5'-phosphosulfat (PAPS).
Hauptprodukte: this compound selbst ist das Hauptprodukt.
Vergleich Mit ähnlichen Verbindungen
Dopamin-3-O-Sulfat zeichnet sich durch seine Häufigkeit und sein eindeutiges Sulfonierungsmuster aus. Zu den verwandten Verbindungen gehören Dopamin-4-O-Sulfat und andere Dopamin-Metabolite.
Eigenschaften
IUPAC Name |
[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199321 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51317-41-0 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 270 °C | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


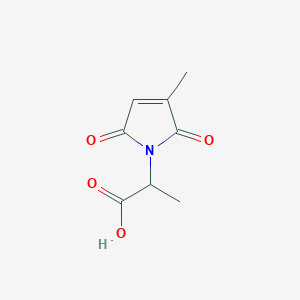
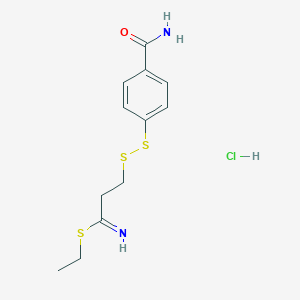
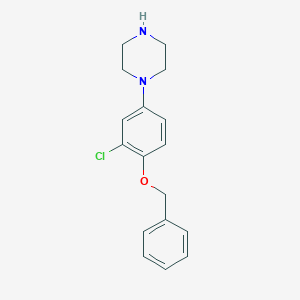
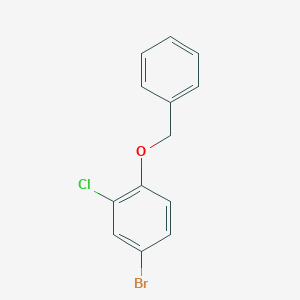
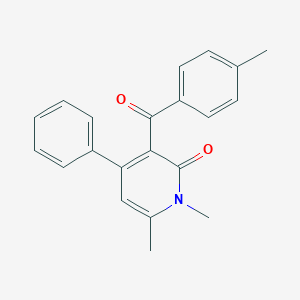
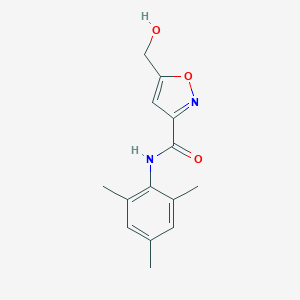
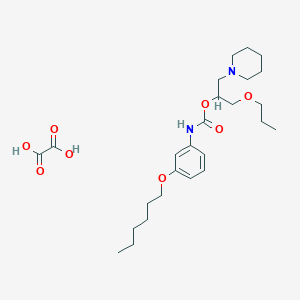
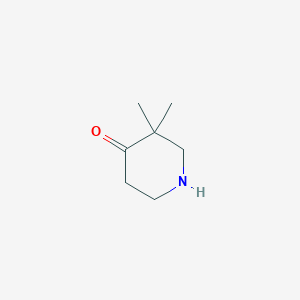
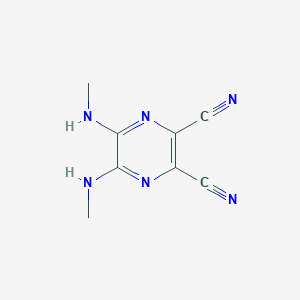
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
